molecular formula C17H14O B127380 1-(Benzyloxy)naphthalene CAS No. 607-58-9

1-(Benzyloxy)naphthalene

Cat. No. B127380
CAS RN: 607-58-9
M. Wt: 234.29 g/mol
InChI Key: JWSWULLEVAMIJK-UHFFFAOYSA-N
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Description

1-(Benzyloxy)naphthalene, also known as 1-(Phenylmethoxy)naphthalene, 1-Naphthyl Benzyl Ether, or Benzyl 1-Naphthyl Ether, is a naphthyl ether . It has a molecular formula of C17H14O and a molecular weight of 234.29 . It is used in studies for the improvement of coal direct liquefaction by steam pretreatment .


Synthesis Analysis

The synthesis of 1-(Benzyloxy)naphthalene involves a catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates under the catalysis of a chiral π–Cu (II) complex . This dearomatization strategy provides facile access to highly functionalized β-naphthalenone derivatives bearing an all-carbon quaternary stereogenic center in high yield with excellent enantioselectivity .


Molecular Structure Analysis

The molecular structure of 1-(Benzyloxy)naphthalene consists of a naphthyl ring system and a benzyl group . The dihedral angle between these two moieties is 83.22 (4)° . The compound contains a total of 34 bonds, including 20 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 ether (aromatic) .


Chemical Reactions Analysis

The major reaction channels for naphthalene formation have been calculated by Mebel et al . The reaction of a phenyl radical with C2H2 was investigated using time-resolved molecular beam mass spectrometry (MBMS) to study the time-dependent product formation .


Physical And Chemical Properties Analysis

1-(Benzyloxy)naphthalene is a solid substance . It has a molecular weight of 234.29 . The compound is stable, and the molecules with substituents in positions 4 and 8 are the least reactive .

Scientific Research Applications

Organic Chemistry and Synthesis

  • Electron-Transfer Reduction

    Naphthalene-1,8-diylbis(diphenylmethylium), related to 1-(Benzyloxy)naphthalene, exhibits unique electron-transfer reduction behavior. It forms a C-C bond while accepting two electrons, leading to tetraphenylacenaphthene, and is used for oxidative coupling of N,N-dialkylanilines to produce benzidines (Saitoh, Yoshida, & Ichikawa, 2006).

  • Synthesis of Anti-inflammatory Agents

    2-Substituted-1-naphthols, similar in structure to 1-(Benzyloxy)naphthalene, are potent 5-lipoxygenase inhibitors. They have shown promising results in animal models for anti-inflammatory applications (Batt et al., 1990).

Environmental and Toxicological Studies

  • Toxicity Studies: Naphthalene and benzene, compounds related to 1-(Benzyloxy)naphthalene, have been studied for their toxicological effects on insects. These studies provide insights into the impact of these compounds on oxidative stress, metabolism, and reproduction (Pájaro-Castro, Caballero-Gallardo, & Olivero-Verbel, 2017).

Optoelectronic Applications

  • Light Emitting Devices: Naphthalene–benzofuran compounds, similar to 1-(Benzyloxy)naphthalene, have been synthesized and used in organic light-emitting devices. Their use has shown efficiency in deep-blue and hybrid white emitting devices (Yang et al., 2013).

Biochemical and Pharmacological Research

  • Enzymatic Oxidation Studies: Bacterial strains expressing naphthalene dioxygenase have been used to study the oxidation of benzocycloheptene, a compound related to 1-(Benzyloxy)naphthalene. These studies contribute to understanding enzymatic reactions and potential biotechnological applications (Resnick & Gibson, 1996).

Materials Science and Engineering

  • Structural Analysis of Derivatives: The structures of 1-(arylselanyl)naphthalenes, related to 1-(Benzyloxy)naphthalene, have been determined to understand the influence of different substituents on the naphthalene structure. This research aids in designing materials with specific properties (Nakanishi, Hayashi, & Uehara, 2001).

Atmospheric and Environmental Chemistry

  • Atmospheric Oxidation Mechanism: The oxidation mechanism of naphthalene, a parent compound of 1-(Benzyloxy)naphthalene, has been studied to understand its behavior in the atmosphere. This research contributes to environmental chemistry and air quality studies (Zhang, Lin, & Wang, 2012).

Advanced Synthesis Techniques

  • Benzannulation of Enamines: The benzannulation process involving alkynes and enamines has been used to synthesize functionalized 1-amino-2-naphthalenecarboxylic acid derivatives, structurally related to 1-(Benzyloxy)naphthalene. This process is significant in organic synthesis (Gao, Liu, & Wei, 2013).

Safety And Hazards

1-(Benzyloxy)naphthalene is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also very toxic to aquatic life with long-lasting effects (H410) .

Future Directions

The future directions of 1-(Benzyloxy)naphthalene could involve its use in the development of efficient multifunctional material systems (MFMS) due to its useful properties and good stability . It could also be used as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

properties

IUPAC Name

1-phenylmethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H14O/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSWULLEVAMIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209514
Record name Naphthalene, 1-(phenylmethoxy)-
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Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)naphthalene

CAS RN

607-58-9
Record name 1-(Phenylmethoxy)naphthalene
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Record name Naphthalene, 1-(phenylmethoxy)-
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Record name Naphthalene, 1-(phenylmethoxy)-
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Record name Naphthalene, 1-(phenylmethoxy)-
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Record name Benzyl alpha-naphthyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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